molecular formula C26H22N2O2S B2870085 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone CAS No. 476298-76-7

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone

Cat. No. B2870085
M. Wt: 426.53
InChI Key: NPRWIQPWPGDAFO-UHFFFAOYSA-N
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Patent
US08916550B2

Procedure details

The title compound was synthesized according to General Procedure A using compound 4 as the electrophile and 4,5-diphenyloxazole-2-thiol as the nucleophile to yield 20 as an off-white solid (40%): MS m/z: 427 (M+H)+. Anal. Calcd. For, C26H22N2O2S: C, 73.21; H, 5.20; N, 6.57; S, 7.52. Found: C, 73.49; H, 5.13; N, 6.57; S, 7.42.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1)=[O:4].[C:15]1([C:21]2[N:22]=[C:23]([SH:32])[O:24][C:25]=2[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:5]1([C:3](=[O:4])[CH2:2][S:32][C:23]2[O:24][C:25]([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)=[C:21]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:22]=2)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCCC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(OC1C1=CC=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C(CSC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.